molecular formula C13H13F3N4O2 B2698050 N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide CAS No. 2034374-05-3

N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide

Cat. No.: B2698050
CAS No.: 2034374-05-3
M. Wt: 314.268
InChI Key: SMPIAEYUXMEUJJ-UHFFFAOYSA-N
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Description

N-{[7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 7 and an oxolane-2-carboxamide moiety linked via a methyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane (tetrahydrofuran) ring in the carboxamide substituent may improve solubility compared to aromatic counterparts.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)8-3-4-20-10(6-8)18-19-11(20)7-17-12(21)9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPIAEYUXMEUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions often involve temperatures around 140°C and reaction times of approximately 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable methodologies are likely to be applied. The use of microwave-assisted synthesis and mechanochemical methods are promising approaches for scaling up production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Triazolo[4,3-a]pyridine Derivatives

  • Compound: N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide Key Difference: Replaces the trifluoromethyl group with a 3-methyl-1,2,4-oxadiazole substituent at position 5.
  • Pyrazolo[4,3-c]pyridine Derivatives (e.g., from ):

    • Example : 5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • Key Difference : Pyrazolo[4,3-c]pyridine core instead of triazolo[4,3-a]pyridine.
    • Impact : The pyrazole ring confers distinct electronic properties and steric bulk, which may reduce cross-reactivity with triazolo-pyridine targets .

Substituent Analysis

Compound Position 7 Substituent Position 3 Substituent Key Functional Property
Target Compound Trifluoromethyl (CF₃) Oxolane-2-carboxamide High lipophilicity, moderate solubility
Compound 3-Methyl-1,2,4-oxadiazol-5-yl Furan-2-carboxamide Enhanced hydrogen bonding, lower logP
Compound (923226-49-7) N/A (Pyrazolo core) Benzyl-cycloheptyl carboxamide High steric hindrance, low solubility

Pharmacological and Physicochemical Properties

  • Trifluoromethyl vs. Oxadiazole :

    • The CF₃ group in the target compound increases metabolic resistance compared to the oxadiazole in , as fluorinated groups are less prone to oxidative degradation .
    • Solubility: The oxolane-2-carboxamide in the target compound likely offers better aqueous solubility than the furan-2-carboxamide in due to the saturated oxygen-containing ring .
  • Carboxamide Variations :

    • The cycloheptyl-benzyl carboxamide in compounds introduces significant steric bulk, reducing membrane permeability compared to the compact oxolane group in the target compound .

Biological Activity

N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and the biological activities it exhibits, particularly in cancer research and other therapeutic areas.

The compound features a triazole and pyridine ring system, which are known for their diverse biological activities. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various biological targets.

Molecular Structure

  • Molecular Formula : C12_{12}H12_{12}F3_3N5_5O
  • Molecular Weight : 299.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the triazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling with oxolane derivatives to form the final product.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung)1.06 ± 0.16Induction of apoptosis and cell cycle arrest in G0/G1 phase
MCF-7 (Breast)1.23 ± 0.18Inhibition of c-Met kinase activity
HeLa (Cervical)2.73 ± 0.33Cytotoxicity via multiple pathways

The compound exhibited significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent.

The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Specifically targeting c-Met kinase, which is often overexpressed in various cancers .
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells .

Case Studies

A notable case study involved the evaluation of this compound's effects on lung cancer cell lines (A549). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and significant apoptosis induction.

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